molecular formula C16H22N2O3 B2975863 N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1226427-53-7

N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No.: B2975863
CAS No.: 1226427-53-7
M. Wt: 290.363
InChI Key: GKUIXMJKXRSCMP-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,3-dimethylphenyl group at the N1 position and a 1-hydroxycyclopentylmethyl substituent at the N2 position. Oxalamides are a class of compounds known for their diverse biological and physicochemical properties, including applications as flavoring agents (e.g., umami agonists) and therapeutic candidates (e.g., antiviral or anticancer agents) .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-6-5-7-13(12(11)2)18-15(20)14(19)17-10-16(21)8-3-4-9-16/h5-7,21H,3-4,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUIXMJKXRSCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,3-dimethylphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 1-hydroxycyclopentylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues in Flavoring and Food Additives

  • N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
    • Substituents : N1-2,3-dimethoxybenzyl, N2-pyridin-2-ylethyl.
    • Properties : High potency as an umami agonist (FEMA 4233) due to aromatic methoxy and pyridinyl groups enhancing receptor binding .
    • Pharmacokinetics : Rapid plasma elimination in rats, with poor bioavailability attributed to extensive first-pass metabolism .
    • Key Difference : The target compound’s dimethylphenyl group lacks methoxy substituents, likely reducing metabolic oxidation compared to S336 .

Antiviral Oxalamides

  • N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14) Substituents: N1-4-chlorophenyl, N2-thiazolyl-pyrrolidinyl. Properties: Demonstrated antiviral activity targeting HIV entry, with LC-MS-confirmed purity (93.2%) and stereoisomer mixtures .

Oxalamides with Fluorinated Substituents

  • N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
    • Substituents : N1-trifluoromethylphenyl, N2-fluorophenyl-pyridinyl.
    • Properties : High thermal stability (mp 260–262°C) and strong hydrogen-bonding capacity (IR peaks at 1668 cm⁻¹) due to electronegative CF₃ and F groups .
    • Key Difference : The target compound’s dimethylphenyl and hydroxycyclopentyl groups likely reduce electronegativity but enhance metabolic stability compared to fluorinated analogues .

Thermodynamic and Physicochemical Comparisons

Hydrogen-Binding and Solubility

  • N1,N2-bis(2-nitrophenyl)oxalamide (Reference Compound)
    • ΔH° and ΔS° : Higher enthalpy (ΔH°) and entropy (ΔS°) values indicate strong intramolecular hydrogen bonding (HB) and solvent-disordered states .
    • Comparison : The target compound’s hydroxycyclopentyl group may form weaker three-centered HB compared to nitrophenyl analogues, as seen in compound 3 (), but stronger than ethyl N-phenyloxalamate derivatives .

Metabolic Stability

  • N1-(2,3-Dimethoxybenzyl) Derivatives : Rapid hydroxylation and glucuronidation in vivo due to methoxy groups .

Tabulated Comparison of Key Oxalamide Derivatives

Compound Name Substituents (N1/N2) Key Properties Applications Reference
Target Compound 2,3-dimethylphenyl / hydroxycyclopentyl Moderate HB, high lipophilicity Therapeutic candidate
S336 (CAS 745047-53-4) 2,3-dimethoxybenzyl / pyridin-2-ylethyl High umami potency, rapid metabolism Flavoring agent
Compound 14 (Antiviral) 4-chlorophenyl / thiazole-pyrrolidine 93.2% purity, stereoisomer mixtures HIV entry inhibitor
1c (Fluorinated) CF₃-phenyl / fluorophenyl-pyridinyl High thermal stability, electronegative Anticancer research

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique oxalamide structure, it features a dimethylphenyl moiety and a hydroxycyclopentyl group, which may enhance its solubility and biological efficacy. This article aims to provide an in-depth analysis of the biological activity of this compound, including synthesis methods, biological mechanisms, and relevant case studies.

Molecular Structure

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : Approximately 290.36 g/mol

The compound's structure includes:

  • Oxalamide Functional Group : Implicated in various biological activities.
  • Dimethylphenyl Group : Potentially enhances lipophilicity.
  • Hydroxycyclopentyl Group : May improve solubility and receptor interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reaction of 2,3-dimethylphenyl isocyanate with a hydroxycyclopentyl derivative.
  • Common solvents used include dichloromethane, with catalysts like triethylamine facilitating the reaction.

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by interacting with specific cellular receptors or enzymes.
  • Analgesic Effects : Similar compounds have shown potential in pain management through receptor modulation.

Interaction Studies

Research indicates that the compound may bind to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for studying these interactions quantitatively.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamideContains cyclohexyl and dimethylphenyl groupsLacks hydroxy functionality
1-(3,4-Dimethylphenyl)-3-[(1-hydroxycyclopentyl)methyl]ureaUrea instead of oxalamideDifferent reactivity due to urea group
N-(pyridin-3-yl)oxalamidePyridine moiety with oxalamideDifferent aromatic system affecting biological activity

The unique combination of functional groups in this compound may enhance its solubility and interaction potential with biological targets compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Anti-inflammatory Activity : A study demonstrated that similar oxalamide derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Analgesic Effects : Research on related compounds indicated modulation of pain pathways through interaction with opioid receptors, which could be relevant for developing new analgesics .
  • Toxicological Assessments : Preliminary toxicological evaluations have shown that compounds within this class have acceptable safety profiles in animal models, warranting further investigation into their therapeutic index.

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